1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine
Description
Properties
IUPAC Name |
1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(10)9-6-8-4-2-3-5-12(8)11-9/h6-7H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASJNOJDEPRNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN2CCCCC2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This reaction is often carried out under reflux conditions in solvents such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Substitution Reactions
The amine group at the ethan-1-amine position undergoes nucleophilic substitution, enabling the introduction of diverse substituents. For example:
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Alkylation/Acylation : Reacting with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃/DMF) yields secondary amines or amides.
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Arylation : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids introduces aryl groups at the pyridine ring .
Oxidation and Reduction
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Oxidation : The primary amine can be oxidized to a ketone using KMnO₄ or CrO₃ under acidic conditions, forming 1-(pyrazolo[1,5-a]pyridin-2-yl)ethanone .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, enhancing solubility.
Cyclization Reactions
Heating with carbonyl compounds (e.g., aldehydes) induces cyclization, forming tricyclic structures such as pyrazolo[1,5-a]pyrido[2,3-e]pyrimidines .
Synthetic Pathways and Optimization
The compound is synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl precursors . Key steps include:
| Reaction Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, ethanol, reflux | 65–75% |
| Chlorination (C5 position) | POCl₃, 120°C, 2 h | 80% |
| Bromination (C3 position) | NBS, DMF, RT | 70% |
| Amine functionalization | NH₃/MeOH, 60°C, 12 h | 85% |
Suzuki-Miyaura Cross-Coupling
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Substrate : Brominated pyrazolo[1,5-a]pyridine derivatives.
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Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.
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Outcome : Aryl groups (e.g., phenyl, naphthyl) are introduced at C3, with yields of 70–90% .
Oxidative Transformations
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Ketone Formation : Oxidation with CrO₃/H₂SO₄ yields the ketone derivative in 60% yield.
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Epoxidation : Reaction with m-CPBA forms an epoxide at the pyridine ring, though yields are moderate (40–50%).
Acid/Base-Mediated Reactions
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Deprotonation : The amine reacts with strong bases (e.g., LDA) to form lithiated intermediates, enabling further functionalization.
Mechanistic Insights
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Electrophilic Aromatic Substitution (EAS) : The pyridine ring directs electrophiles to the C5 and C7 positions due to electron-rich nitrogen atoms .
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Nucleophilic Attack : The ethan-1-amine group acts as a nucleophile in alkylation and acylation reactions, facilitated by its lone pair.
Stability and Reactivity Considerations
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pH Sensitivity : The amine group protonates under acidic conditions, altering reactivity.
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Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with various biological targets:
- Anticancer Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds similar to this compound have shown promising results in preclinical trials targeting tumor growth inhibition .
- Neuroprotective Effects : Research indicates that pyrazolo[1,5-a]pyridines may offer neuroprotective benefits. They are believed to modulate neurotransmitter systems and possess antioxidant properties that could be beneficial in neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies have documented the efficacy of pyrazolo[1,5-a]pyridine derivatives:
- A study published in the Journal of Medicinal Chemistry highlighted a series of compounds based on the pyrazolo[1,5-a]pyridine scaffold that demonstrated selective inhibition against certain cancer cell lines .
- Another investigation focused on the neuroprotective mechanisms of these compounds in animal models of Parkinson's disease, showing a reduction in neuroinflammation and improved motor function .
Material Science
Synthesis and Applications
The compound can be utilized in the synthesis of advanced materials due to its unique electronic properties. It serves as a building block for creating organic semiconductors and conducting polymers:
- Organic Electronics : The incorporation of pyrazolo[1,5-a]pyridine derivatives into polymer matrices has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). These materials exhibit improved charge transport properties .
Table: Comparison of Pyrazolo[1,5-a]pyridine Derivatives in Material Science
| Compound Name | Application Area | Key Findings |
|---|---|---|
| This compound | OLEDs | Enhanced luminescence and stability |
| 4H-Pyrazolo[1,5-a]pyridine derivatives | OPVs | Improved efficiency and charge mobility |
| Functionalized pyrazolo compounds | Sensors | High sensitivity for detecting environmental pollutants |
Mechanism of Action
The mechanism of action of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Positional Isomers and Pyrazolo[1,5-a]pyridine Derivatives
- 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine (CAS: 1556315-40-2):
This positional isomer differs in the substitution site (3-position vs. 2-position on the pyrazolo ring). Despite identical molecular formulas (C₉H₁₅N₃ ) and weights (165.24 g/mol ), its structural divergence may influence receptor binding or metabolic stability. For instance, steric hindrance at the 3-position could reduce bioavailability compared to the target compound .
Pyrazolo[1,5-a]pyrimidine Analogues
- 2-Ethyl-5-methyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 900259-22-5): Replacing the pyridine ring with pyrimidine introduces additional nitrogen atoms, altering electronic properties.
- 5-Methyl-2-(4-boronophenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 942589-62-0): The inclusion of a boronate ester group (C₁₉H₂₃BN₄O₂) makes this analogue suitable for Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This functional group expands its utility in synthetic chemistry but may reduce stability under physiological conditions .
Pyrazolo[1,5-a]pyrazine Derivatives
- 5-Benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine (CAS: EN300-378043): Substituting the pyridine ring with pyrazine modifies hydrogen-bonding capacity and aromaticity.
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s lower molecular weight and logP suggest superior aqueous solubility compared to bulkier analogues, favoring oral bioavailability.
- Pyrazolo[1,5-a]pyrimidines with extended aromatic systems (e.g., phenyl groups) exhibit enhanced affinity for kinase targets but may suffer from off-target effects .
Biological Activity
Introduction
The compound 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine, also known as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Properties
- IUPAC Name : 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylamine
- Molecular Formula : C7H11N3
- Molecular Weight : 137.18 g/mol
- CAS Number : 149978-63-2
Biological Activities
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Antimicrobial Activity
- Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to pyrazolo structures have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .
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Anticancer Activity
- Recent research has highlighted the potential of pyrazolo derivatives in anticancer therapy. A study indicated that certain pyrazole compounds exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structural modifications of the pyrazole ring are crucial for enhancing activity against specific cancer types.
- Anti-inflammatory Effects
- Analgesic Properties
Case Study 1: Anticancer Activity
A study conducted by Ghalib et al. (2013) synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives significantly inhibited cancer cell growth with IC50 values ranging from 10 to 25 µM .
Case Study 2: Antimicrobial Efficacy
Research by Umesha et al. (2009) assessed the antimicrobial activity of synthesized pyrazoles against Gram-positive and Gram-negative bacteria. The results showed that some compounds had minimum inhibitory concentrations (MICs) below 100 µg/mL, indicating strong antimicrobial potential .
Summary of Biological Activities
Q & A
How can the synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}ethan-1-amine be optimized for higher yield and purity?
Answer:
Optimization requires careful selection of precursors, solvents, and reaction conditions. For example:
- Precursor choice : Use pyrazolo[1,5-a]pyridine derivatives with electron-withdrawing substituents (e.g., cyano or trifluoromethyl groups) to enhance cyclization efficiency .
- Solvent systems : Pyridine or ethanol under reflux (5–6 hours) improves reaction homogeneity and yield, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses (yields: 62–70%) .
- Catalysis : Meglumine (10 mol%) in ethanol at room temperature can reduce reaction time and improve selectivity, as shown in analogous pyrazolo[3,4-b]pyridin-6-amine syntheses .
- Purification : Recrystallization from ethanol or dioxane enhances purity (>95%), while column chromatography resolves byproducts from azo coupling or incomplete cyclization .
What spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Assigns proton environments (e.g., NH2 at δ 6.5–7.0 ppm) and confirms the pyrazolo-pyridine core (aromatic carbons: δ 110–160 ppm) .
- IR spectroscopy : Identifies NH2 stretches (~3300 cm⁻¹) and CN/CF3 groups (2200–1100 cm⁻¹) to rule out incomplete functionalization .
- Mass spectrometry (MS) : High-resolution MS validates molecular formula (e.g., C21H16ClN7Al in related compounds) and detects fragmentation patterns .
- X-ray crystallography : Resolves tautomeric ambiguities (e.g., pyrazole vs. pyridine ring protonation states) in crystalline derivatives .
How do substituents on the pyrazolo-pyridine core influence biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., CF3 at position 2) enhance enzyme inhibition (e.g., kinase targets) by stabilizing ligand-receptor interactions .
- Arylazo groups (e.g., p-tolylazo) improve antimicrobial activity via π-π stacking with bacterial DNA .
- Ethylamine side chains (as in the target compound) increase solubility and blood-brain barrier penetration, critical for neuropharmacological applications .
- Contradictions : Some substituents (e.g., chlorophenyl) show variable activity in different assays, necessitating computational docking to clarify binding modes .
What experimental strategies mitigate side reactions during synthesis?
Answer:
Common side reactions and solutions:
- Azo coupling byproducts : Use low-temperature diazotization (<5°C) and stoichiometric control of nitrous acid .
- Incomplete cyclization : Optimize reflux duration (≥6 hours) and add ammonium acetate as a cyclization promoter .
- Oxidation of NH2 groups : Conduct reactions under inert atmosphere (N2/Ar) and avoid strong oxidizing agents .
- Purification challenges : Combine solvent extraction (e.g., dichloromethane/water) with preparative HPLC for polar impurities .
How can computational modeling predict reactivity in functionalization reactions?
Answer:
Advanced strategies include:
- DFT calculations : Predict regioselectivity in electrophilic substitution (e.g., C-3 vs. C-5 positions) using Fukui indices .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) to optimize SNAr or Ullmann couplings .
- Docking studies : Identify binding pockets for rational derivatization (e.g., adding morpholine groups for kinase inhibition) .
What are the key challenges in scaling up laboratory synthesis to industrial production?
Answer:
Critical considerations:
- Catalyst recyclability : Immobilize meglumine on silica gel to reduce costs in multi-gram syntheses .
- Solvent recovery : Implement distillation systems for ethanol or pyridine reuse .
- Process safety : Replace sodium azide with safer cyclization agents (e.g., ammonium acetate) to avoid explosive intermediates .
- Regulatory compliance : Ensure purity >99% (via LC-MS) for pharmacological applications .
How do tautomeric forms of the pyrazolo-pyridine core affect analytical data interpretation?
Answer:
Tautomerism introduces complexity:
- 1H NMR shifts : Protons adjacent to NH2 groups show splitting in keto-enol equilibria, resolved by variable-temperature NMR .
- XRD validation : Crystallographic data confirm dominant tautomers (e.g., 4H-pyrazolo[1,5-a]pyridine vs. 7H-forms) .
- Computational correction : Boltzmann distributions from DFT calculations reconcile experimental and theoretical spectra .
What in vitro assays are suitable for evaluating biological activity?
Answer:
Methodological recommendations:
- Antimicrobial : Broth microdilution (MIC) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK2) with ATP-competitive inhibition protocols .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC50 values to cisplatin .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
